molecular formula C20H18N2O4S B2705897 butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207023-06-0

butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2705897
CAS No.: 1207023-06-0
M. Wt: 382.43
InChI Key: PIZIRQAAVCGLBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4H-3-aryl-2-cyano-1,4-benzothiazine 1,1-dioxides, which are structurally similar to the compound , has been reported . These compounds were prepared by a reductive cyclodehydration of an ortho-nitro sulfone precursor containing a pendant aryl ketone group .

Scientific Research Applications

Organotin Compounds

  • Oxo Carboxylate Tin Ladder Clusters : The study by Holmes et al. (1987) explores a new class of organotin compounds, highlighting their structural uniqueness and potential for application in materials science and catalysis. These compounds exhibit "unfolded drum" or "ladder" structures, suggesting their use in developing new materials with specific mechanical or chemical properties (Holmes et al., 1987).

Liquid Crystals

  • Fluoro-Substituted Benzoates : Gray et al. (1989) conducted a study on fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4'-yl 4-pentyl- and 4-butoxy-benzoates to understand the structural features affecting dielectric anisotropy, which is crucial for applications in liquid crystal displays and other electro-optical devices (Gray et al., 1989).

Anti-inflammatory Pharmaceuticals

  • NOSH-Aspirin Hybrid : Kodela et al. (2012) introduced NOSH-aspirin, a novel hybrid with both nitric oxide and hydrogen sulfide-releasing properties, exhibiting potent anti-inflammatory effects. This represents a new class of anti-inflammatory pharmaceuticals, demonstrating the potential for developing new therapeutics based on the modification of existing drugs (Kodela et al., 2012).

Catalysis in Aqueous Medium

  • Hydrophobic Proline Derivatives : Giacalone et al. (2008) discovered hydrophobic proline derivatives as highly active and stereoselective catalysts for the direct asymmetric aldol reaction in an aqueous medium. This innovation opens pathways for greener chemical processes by facilitating reactions in water, a more environmentally friendly solvent compared to traditional organic solvents (Giacalone et al., 2008).

Properties

IUPAC Name

butyl 4-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-3-12-26-20(23)15-8-10-16(11-9-15)22-14-17(13-21)27(24,25)19-7-5-4-6-18(19)22/h4-11,14H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZIRQAAVCGLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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